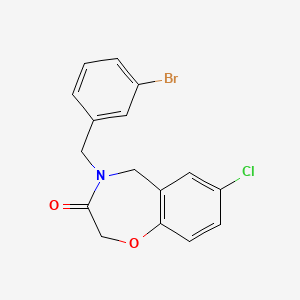
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound that belongs to the benzoxazepine class This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a benzoxazepinone core
准备方法
The synthesis of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Bromobenzyl Group: This step involves the bromination of a benzyl group, which can be carried out using bromine or other brominating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反应分析
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromobenzyl and chloro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromobenzyl and chloro groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The benzoxazepinone core may also contribute to the compound’s overall biological effects by interacting with cellular components.
相似化合物的比较
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:
Benzyl bromide: This compound has a simpler structure but shares the bromobenzyl group.
3-Bromobenzoyl chloride: This compound has a similar bromobenzyl group but differs in the presence of a benzoyl chloride group.
Other Benzoxazepines: Compounds in this class share the benzoxazepine core but may have different substituents, leading to variations in their chemical and biological properties.
生物活性
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H13BrClNO2
- CAS Number : 1260640-35-4
- Molecular Weight : 364.64 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including:
- Receptor Modulation : It has been shown to influence neurotransmitter receptors, which may be relevant in the treatment of neurological disorders.
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Biological Activity Overview
Research indicates that this compound displays several biological activities:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Demonstrated potential in preclinical models for treating depression. |
| Anti-inflammatory Properties | Exhibits anti-inflammatory effects through modulation of cytokine release. |
| Anticancer Activity | In vitro studies suggest cytotoxicity against various cancer cell lines. |
Case Studies and Research Findings
- Antidepressant Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Exhibits moderate plasma protein binding.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly eliminated through renal pathways.
属性
IUPAC Name |
4-[(3-bromophenyl)methyl]-7-chloro-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c17-13-3-1-2-11(6-13)8-19-9-12-7-14(18)4-5-15(12)21-10-16(19)20/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSCIMMSHHFBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














